
(Butylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride, which is then reacted with butyl alcohol in the presence of a base to yield (Butylsulfonyl)benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide or oleum. The resulting benzenesulfonic acid is then alkylated with butyl alcohol under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(Butylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and chlorosulfonic acid (ClSO₃H) are used for sulfonation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(Butylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Butylsulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic substitutions, which can alter the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar structure but lacks the butyl group.
Toluene-4-sulfonic acid: Contains a methyl group instead of a butyl group.
Iodosobenzene: Contains an iodine atom instead of a sulfonyl group
Uniqueness
(Butylsulfonyl)benzene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl-substituted benzenes. This makes it valuable in specific synthetic applications and industrial processes .
Properties
CAS No. |
16823-62-4 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
butylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
SSGWVSXDZMOXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




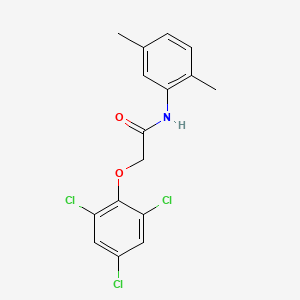
![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)
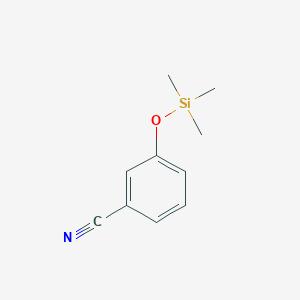


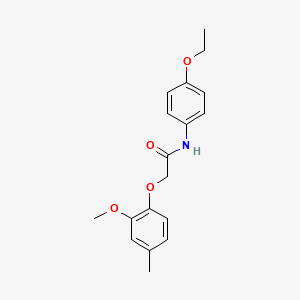
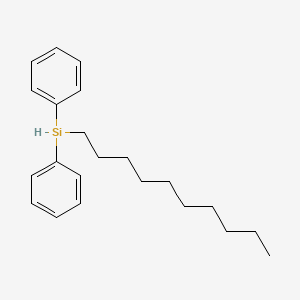
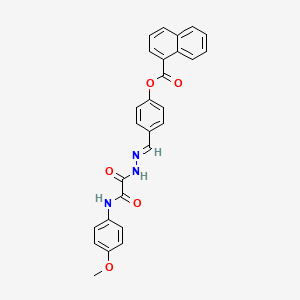

![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)


